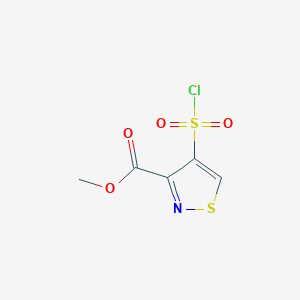

4-(氯磺酰基)-1,2-噻唑-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

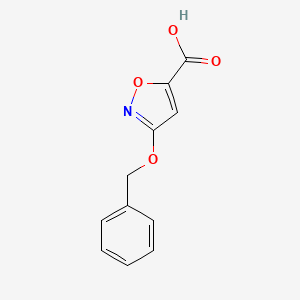

Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the use of starting materials such as amino-thiazoles or thiazolidines, which can undergo various chemical transformations to yield the desired products. For instance, methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a related compound, was prepared from dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea according to a known procedure . Similarly, methyl thiazolidine-4-carboxylate was synthesized from L-Cysteine hydrochloride and formaldehyde through condensation and esterification, followed by oxidation to yield methyl thiazole-4-carboxylate .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For example, the new compound (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was synthesized and its molecular structure was characterized by infrared spectroscopy and mass spectrometry . Additionally, X-ray diffraction data can provide detailed information about the crystalline structure of these compounds .

Chemical Reactions Analysis

Thiazole derivatives can participate in a variety of chemical reactions. The synthesis of thiazole-4-carboxylic acid from methyl thiazole-4-carboxylate involved an oxidation reaction, demonstrating the reactivity of the thiazole ring . Moreover, thiazole derivatives have been used as intermediates in the synthesis of more complex molecules, such as the bicyclic thiohydantoin fused to pyrrolidine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents such as chloro groups can affect the acid dissociation constants, as seen in the study of methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate . Additionally, the corrosion inhibiting properties of thiazole-4-carboxylates on mild steel in HCl were investigated, revealing the potential application of these compounds as corrosion inhibitors .

科学研究应用

抗病毒活性应用

已经合成了具有改善的代谢稳定性和治疗指数的 4-(二溴甲基)-2-(4-氯苯基)噻唑-5-羧酸甲酯类似物。这些化合物对黄热病病毒表现出有效的抗病毒活性,突出了甲基噻唑衍生物在抗病毒研究中的潜力 (Mayhoub 等,2011)。

在制药和除草剂生产中的作用

3-氯磺酰基-噻吩-2-羧酸甲酯是制药和除草剂生产中的中间体。对其生产中使用的溶剂乙酸的回收和再利用的研究强调了其在工业应用中的重要性 (王天贵,2006)。

噻唑衍生物的合成

由 L-半胱氨酸盐酸盐和甲醛合成噻唑烷-4-羧酸甲酯证明了噻唑化合物在化学合成中的多功能性 (吕新宇,2012)。

缓蚀性能

已经评估了噻唑-4-羧酸盐在 HCl 中对低碳钢的缓蚀性能。这表明在材料保护和保存中的潜在应用 (El aoufir 等,2020)。

合成途径

对各种噻唑衍生物(例如羟基取代的 2-氨基苯并[d]噻唑-6-羧酸衍生物)的合成研究突出了噻唑化合物作为药物发现中构建模块的作用 (Durcik 等,2020)。

安全和危害

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions that should be taken when handling it.

未来方向

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.

Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-studied compound, some of this information might not be available. It’s always important to refer to peer-reviewed literature and reputable databases for accurate and up-to-date information.

属性

IUPAC Name |

methyl 4-chlorosulfonyl-1,2-thiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO4S2/c1-11-5(8)4-3(2-12-7-4)13(6,9)10/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKYCPZIJDWNPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSC=C1S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547755 |

Source

|

| Record name | Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate | |

CAS RN |

89502-21-6 |

Source

|

| Record name | Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)